Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate
Overview
Description
Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a diethylcarbamoylsulfanyl group attached to a phenyl ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
R-COOH+C2H5OH→R-COO-C2H5+H2O
where R represents the 3-(diethylcarbamoylsulfanyl)phenyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Hydrolysis: 3-(Diethylcarbamoylsulfanyl)benzoic acid and ethanol.
Reduction: 3-(Diethylcarbamoylsulfanyl)benzyl alcohol.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with enzymes or receptors in biological systems. The diethylcarbamoylsulfanyl group can also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate can be compared with other esters such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl benzoate: An ester with a similar aromatic structure but different substituents.
Ethyl benzoate: Another aromatic ester with a different functional group.
The uniqueness of Ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate lies in its specific functional groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-4-16(5-2)15(18)20-13-9-7-8-12(10-13)11-14(17)19-6-3/h7-10H,4-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEYLLFVCQFBLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)SC1=CC=CC(=C1)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497581 | |
Record name | Ethyl {3-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67443-55-4 | |
Record name | Ethyl {3-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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